(2,5-Difluoropyridin-4-yl)methanol
Overview
Description
“(2,5-Difluoropyridin-4-yl)methanol”, also known as DFPM, is a white solid used in scientific research and various industries. It has a molecular weight of 145.11 . The IUPAC name for this compound is (2,5-difluoro-4-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a white solid. It has a molecular weight of 145.11 .
Scientific Research Applications
Life Science Research
(2,5-Difluoropyridin-4-yl)methanol: is utilized in life sciences for the synthesis of biologically active molecules. Its presence in compounds can influence the interaction with biological targets, potentially leading to the development of new pharmaceuticals .
Material Science
In material science, this compound can be used to modify surface properties of materials. By incorporating This compound into polymers, researchers can create materials with altered hydrophobicity, which is crucial for applications like coatings and adhesives .
Chemical Synthesis
This chemical serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its difluorinated pyridine ring is a valuable moiety in medicinal chemistry, offering a route to synthesize compounds with enhanced metabolic stability .
Chromatography
This compound: can be used in the preparation of chromatographic stationary phases. Its unique structure may impart selectivity towards certain classes of compounds, improving separation efficiency in analytical methods .
Analytical Chemistry
In analytical chemistry, derivatives of This compound can be employed as standards or reagents in quantitative analysis. Its well-defined structure and properties make it suitable for calibration in spectroscopic and chromatographic techniques .
Medicinal Chemistry
The compound is instrumental in medicinal chemistry for the design of new drug candidates. It can be incorporated into molecules that target specific proteins or enzymes, contributing to the discovery of treatments for various diseases .
Environmental Science
This compound: might be used in environmental science to study the degradation of fluorinated compounds. Understanding its breakdown can help assess the environmental impact of related substances .
Nanotechnology
Finally, in the field of nanotechnology, this compound can be used to modify the surface of nanoparticles. This modification can change the interaction of nanoparticles with cells and biological molecules, which is important for applications like drug delivery systems .
Safety and Hazards
properties
IUPAC Name |
(2,5-difluoropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVITZSNNOQYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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